![molecular formula C34H40N2O6 B1249245 2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249245.png)
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid is a natural product found in Stachybotrys microspora with data available.
Scientific Research Applications
Isoindolone Derivatives in Scientific Research
Isoindolone derivatives are a class of compounds that have been extensively studied for their diverse biological activities and potential therapeutic applications. These compounds are characterized by the isoindolone moiety, a bicyclic structure consisting of an indole ring fused to a lactam. The unique structural features of isoindolone derivatives allow for a wide range of chemical modifications, leading to the discovery of compounds with varied biological activities.
Antithrombotic Activity
A study on marine pyran-isoindolone derivatives isolated from a rare marine microorganism, Stachybotrys longispora FG216, revealed moderate antithrombotic (fibrinolytic) activity for a compound structurally related to the one . The compound, referred to as FGFC1, along with its derivatives, showed significant fibrinolytic activities in vitro, enhancing urokinase activity. Among the derivatives, some exhibited notable fibrinolytic activities, suggesting their potential as antithrombotic agents. This study highlights the therapeutic potential of isoindolone derivatives in the treatment of thrombotic disorders (Wang et al., 2021).
Fibrinolytic Evaluation
Another research focused on an isoindolone derivative isolated from Stachybotrys longispora FG216, which was evaluated for its fibrinolytic activity both in vitro and in vivo. The compound, named FGFC1, was found to stimulate the generation of plasmin activity, indicating its potential as a thrombolytic agent. The study provides insight into the application of isoindolone derivatives in the development of new therapeutic agents for the treatment of thrombosis (Ge et al., 2015).
properties
Product Name |
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid |
|---|---|
Molecular Formula |
C34H40N2O6 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C34H40N2O6/c1-20(2)9-7-10-21(3)11-8-14-34(4)30(38)17-25-29(37)16-24-26(31(25)42-34)19-36(32(24)39)28(33(40)41)15-22-18-35-27-13-6-5-12-23(22)27/h5-6,9,11-13,16,18,28,30,35,37-38H,7-8,10,14-15,17,19H2,1-4H3,(H,40,41)/b21-11+ |
InChI Key |
CJZYCBIYGYFBTP-SRZZPIQSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)C(CC4=CNC5=CC=CC=C54)C(=O)O)O)O)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)C(CC4=CNC5=CC=CC=C54)C(=O)O)O)O)C)C)C |
synonyms |
SMTP 6 SMTP-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



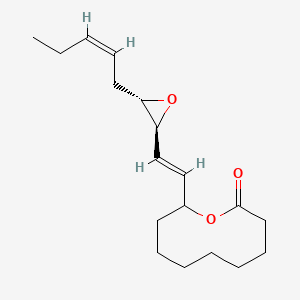
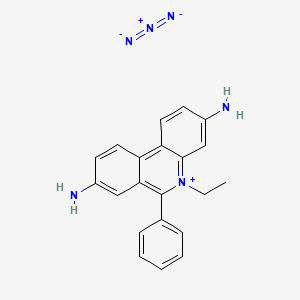
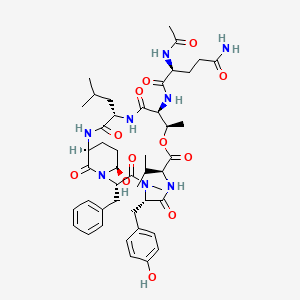
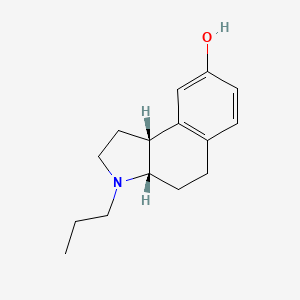
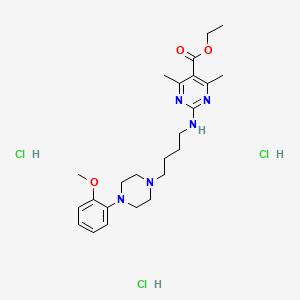
![4-Amino-6-bromo-7-cyclopentylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1249168.png)
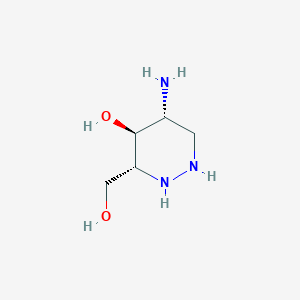
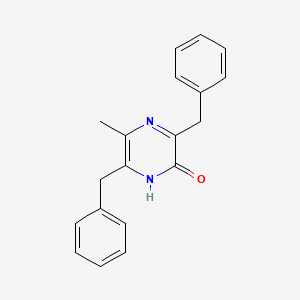
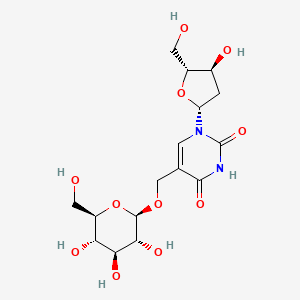
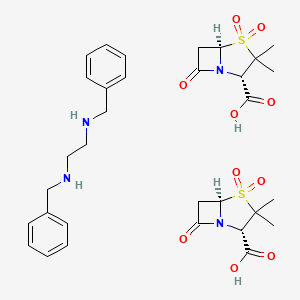
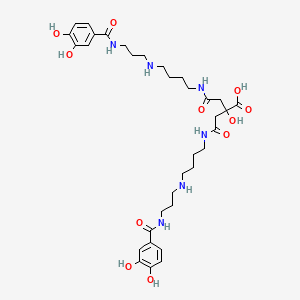
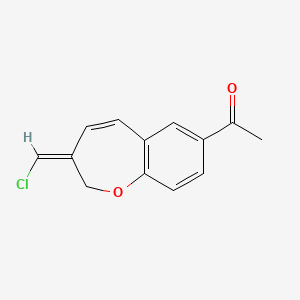
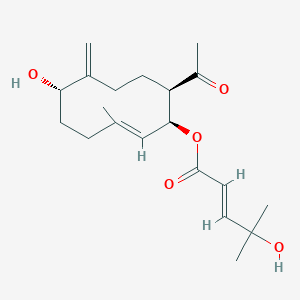
![(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine](/img/structure/B1249185.png)